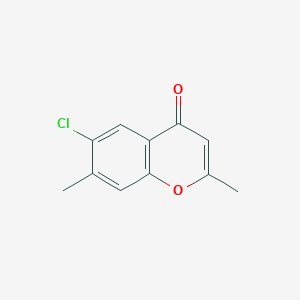

6-Chloro-2,7-dimethyl-4H-chromen-4-one

Description

Properties

Molecular Formula |

C11H9ClO2 |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

6-chloro-2,7-dimethylchromen-4-one |

InChI |

InChI=1S/C11H9ClO2/c1-6-3-11-8(5-9(6)12)10(13)4-7(2)14-11/h3-5H,1-2H3 |

InChI Key |

PJBUPFHCLOODAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C |

Origin of Product |

United States |

Scientific Research Applications

Medicine: The compound exhibits anticoagulant, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

Biology: It is used in biological studies to understand cellular processes and signaling pathways.

Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 6-Chloro-2,7-dimethyl-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in biological processes.

Pathways: It modulates signaling pathways related to inflammation, coagulation, and cell proliferation.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The bioactivity and physicochemical properties of chromenones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Key Observations :

Physicochemical and Crystallographic Properties

- Melting Points : Methyl and chloro groups (e.g., in the target compound) contribute to higher melting points compared to hydroxy-substituted analogues .

- Crystal Packing: Derivatives like 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one () exhibit layered packing due to phenoxymethyl substituents, solved via SHELX refinement . The target compound’s symmetrical substitution may promote tighter molecular stacking.

Biological Activity

6-Chloro-2,7-dimethyl-4H-chromen-4-one, a member of the chromen-4-one class, exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a chlorine atom at the 6th position and methyl groups at the 2nd and 7th positions. The following sections will delve into its synthesis, biological mechanisms, and various research findings related to its activity.

Synthesis

The synthesis of this compound can be achieved through various methods:

- Pechmann Condensation : A classical method involving the reaction of resorcinol with a β-keto ester in the presence of an acid catalyst.

- Microwave-Assisted Synthesis : A modern approach that enhances reaction rates and yields by applying microwave energy.

Anticancer Properties

Research has demonstrated that derivatives of chromen-4-one, including this compound, possess notable anticancer properties. In vitro studies have shown that these compounds exhibit cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : HL-60 (leukemia), MOLT-4 (T-cell leukemia), and MCF-7 (breast cancer).

- IC50 Values : The compound displayed moderate cytotoxicity with IC50 values indicating effectiveness against these cell lines. For instance, derivatives similar to this compound have shown IC50 values as low as 24.4 μM against MOLT-4 cells .

| Cell Line | IC50 Value (μM) |

|---|---|

| HL-60 | 42.0 ± 2.7 |

| MOLT-4 | 24.4 ± 2.6 |

| MCF-7 | 68.4 ± 3.9 |

The mechanism underlying the anticancer activity of chromen-4-one derivatives involves several pathways:

- Apoptosis Induction : These compounds often induce apoptosis in cancer cells through caspase activation and DNA fragmentation.

- Tubulin Interaction : They may interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase .

- Targeting SIRT2 : Some studies have identified chromen-4-one derivatives as selective inhibitors of SIRT2, an enzyme linked to aging and neurodegenerative diseases .

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Exhibits potential against various microbial strains.

- Antioxidant Effects : Demonstrates free radical scavenging properties.

Case Studies

Several case studies highlight the biological efficacy of chromen-4-one derivatives:

- Study on Cytotoxicity : A study synthesized a series of chroman derivatives and evaluated their cytotoxic effects on cancer cells using MTT assays. The results indicated that certain substitutions enhanced potency against specific cell lines .

- Structure–Activity Relationship (SAR) : Research has focused on understanding how structural variations influence biological activity, providing insights into designing more effective compounds .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 6-Chloro-2,7-dimethyl-4H-chromen-4-one?

Answer:

The compound is typically synthesized via the Pechmann condensation , a reaction between substituted phenols and β-ketoesters under acidic conditions. For example, using 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one as a precursor, ethyl acetoacetate can be condensed with a chlorinated phenol derivative in the presence of sulfuric acid . Key steps include optimizing reaction time (8–12 hours) and temperature (80–100°C) to maximize yield. Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced: How can regioselectivity be controlled during the synthesis of chloro-substituted chromen-4-one derivatives?

Answer:

Regioselectivity is achieved using Lewis acid-catalyzed domino reactions , such as Friedel-Crafts/Allan-Robinson cascades. For instance, SnCl₄ or BF₃·OEt₂ can direct substituents to specific positions (e.g., C-6 or C-7) by stabilizing transition states. In a reported protocol, 6-Chloro-2,5,7-trimethyl-4H-chromen-4-one was synthesized with >90% regioselectivity using SnCl₄ at 0°C . Monitoring via TLC and adjusting catalyst loading (0.5–1.0 equiv) are critical for reproducibility .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Key signals include the carbonyl carbon at δ ~178 ppm (¹³C) and aromatic protons at δ 6.8–7.2 ppm (¹H). Chlorine substitution causes deshielding in adjacent carbons (δ +3–5 ppm shift) .

- HRMS : Exact mass (e.g., C₁₁H₉ClO₂: 208.0234 [M+H⁺]) confirms molecular formula .

- FT-IR : Stretching vibrations for lactone carbonyl (1740–1720 cm⁻¹) and C-Cl (750–650 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of chromen-4-one derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018) refines bond lengths and angles. For example, the C=O bond in 6-Chloro-2,5,7-trimethyl-4H-chromen-4-one was resolved to 1.22 Å, confirming lactone geometry. Twinning or disorder in crystals can be addressed using the TWINABS module . High-resolution data (R-factor < 0.05) are essential for accurate charge density analysis .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli) .

- Anticancer : MTT assay (IC₅₀ determination in cancer cell lines like MCF-7) .

- Antioxidant : DPPH radical scavenging (IC₅₀ comparison with ascorbic acid) .

Advanced: How can molecular docking studies explain conflicting bioactivity data across chromen-4-one derivatives?

Answer:

Docking tools (e.g., AutoDock Vina ) model interactions with target proteins. For instance, a study on 6-Chloro-2-phenyl derivatives revealed that chlorine at C-6 enhances binding to COX-2 (ΔG = −8.2 kcal/mol) but reduces solubility, explaining lower in vivo efficacy. Contradictions arise from substituent-dependent pharmacokinetics (logP, PSA) and target promiscuity . MD simulations (>100 ns) further validate binding stability .

Basic: What are common chemical modifications to enhance the solubility of this compound?

Answer:

- Esterification : Introducing polar groups (e.g., acetate at C-7) via Steglich esterification .

- Salt formation : Reacting with NaOH to form water-soluble sodium salts.

- Co-solvent systems : Using DMSO:PBS (1:4) for in vitro assays .

Advanced: How does the electronic effect of substituents influence the compound’s reactivity in nucleophilic substitutions?

Answer:

Electron-withdrawing groups (e.g., -Cl at C-6) activate the chromen-4-one core for SNAr reactions. In a study, 6-Chloro derivatives reacted with morpholine at C-4 (k = 0.15 min⁻¹) due to resonance stabilization of the Meisenheimer complex. Hammett plots (σ = +0.23) confirm meta-directing effects . Steric hindrance from 2,7-dimethyl groups reduces reactivity at C-3 .

Basic: What quality control measures ensure batch consistency in synthesized samples?

Answer:

- HPLC-PDA : Purity >98% (C18 column, methanol:water 70:30).

- Elemental analysis : %C, %H within ±0.3% of theoretical values.

- DSC : Melting point consistency (e.g., 165–167°C) .

Advanced: How can QSAR models predict the bioactivity of novel chromen-4-one analogs?

Answer:

3D-QSAR (Comparative Molecular Field Analysis) using Sybyl-X identifies critical pharmacophores. For example, a model trained on 50 derivatives (R² = 0.89) showed that Cl at C-6 and methyl at C-7 enhance antibacterial activity (pIC₅₀ = 5.2). Descriptors like logP (optimum 2.8–3.5) and topological polar surface area (TPSA < 80 Ų) are predictive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.